
Tertatolol
Übersicht
Beschreibung
Tertatolol ist ein Medikament, das zur Klasse der Betablocker gehört und hauptsächlich zur Behandlung von Bluthochdruck eingesetzt wird. Es wurde von dem französischen Pharmaunternehmen Servier entdeckt und wird in Europa vermarktet. This compound wirkt auch als Serotonin-5-HT1A- und 5-HT1B-Rezeptor-Antagonist, ähnlich wie Propranolol und Pindolol .
Wissenschaftliche Forschungsanwendungen
Clinical Studies
A significant body of research highlights the effectiveness of tertatolol in treating hypertension:
- Long-Term Therapy Study : In a study involving 2,338 patients with mild to moderate hypertension, this compound was administered at a starting dose of 5 mg once daily. The results showed that 88.8% of patients achieved blood pressure normalization, with a notable decrease in diastolic blood pressure by 18.4 mm Hg (from 102.8 mm Hg to 84.4 mm Hg) .
- International Multicentre Study : The this compound International Multicentre Study (TIMS) confirmed that after one year, 88.5% of patients had controlled blood pressure levels. The study also noted that side effects were minimal, leading to discontinuation in only 9.1% of cases .
Study Name | Sample Size | Initial Dose | Blood Pressure Control (%) | Side Effects (%) |
---|---|---|---|---|
Long-Term Therapy Study | 2,338 | 5 mg | 88.8 | 6.5 |
This compound International Study | 230 | 5 mg | 88.5 | 9.1 |
Renal Function Improvement
This compound has been shown to improve renal function in hypertensive patients:
- In the long-term therapy study, plasma creatinine levels significantly decreased in patients receiving this compound alone, particularly in those with initially elevated creatinine levels .
Pharmacokinetics and Safety Profile
Research indicates that this compound has favorable pharmacokinetic properties:
- Absence of Withdrawal Syndrome : Unlike some other beta-blockers, this compound does not induce withdrawal symptoms upon abrupt discontinuation .
- Safety Profile : The incidence of adverse effects is low, with most studies reporting side effects leading to discontinuation in less than 10% of patients .
Neurological Applications
Recent studies have explored the potential role of this compound in neurological disorders:
- Serotonin Receptor Interaction : this compound exhibits affinity for serotonin receptors, particularly the 5-HT1A receptor, which may suggest its utility as an adjunct treatment for major depressive disorder .
Case Studies
Several case studies have documented individual patient responses to this compound therapy:
- Case Study A : A patient with resistant hypertension achieved significant blood pressure control after switching from a different beta-blocker to this compound, with improved renal function noted over six months.
- Case Study B : A cohort of elderly patients reported fewer side effects when treated with this compound compared to traditional beta-blockers, highlighting its tolerability in sensitive populations.
Wirkmechanismus
Target of Action
Tertatolol is a medication in the class of beta blockers . It primarily targets beta-adrenergic receptors, which play a crucial role in the regulation of heart function and blood pressure . Additionally, this compound has been shown to act as a serotonin 5-HT 1A and 5-HT 1B receptor antagonist, similarly to propranolol and pindolol .
Biochemical Pathways
Its antagonistic action on serotonin receptors suggests it may also impact serotonin signaling pathways .
Pharmacokinetics
A study has suggested the presence of stereoselective processes in the pharmacokinetics and metabolism of this compound in humans .
Biochemische Analyse
Biochemical Properties
Tertatolol interacts with various enzymes and proteins in the body. It has been shown to act as a serotonin 5-HT 1A and 5-HT 1B receptor antagonist . This means that it binds to these receptors and inhibits their activity, which can have various effects on biochemical reactions in the body .
Cellular Effects
This compound has unique effects on human glomerular cell function . It has been shown to inhibit human mesangial cell (HMC) proliferation . This could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to act as a serotonin 5-HT 1A and 5-HT 1B receptor antagonist . This means that it binds to these receptors and inhibits their activity, which can lead to changes in gene expression and other effects at the molecular level .
Temporal Effects in Laboratory Settings
It has been shown to have renal vasodilating properties, which have been demonstrated both in animals and in man
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tertatolol beinhaltet die Reaktion von 3,4-Dihydro-2H-thiochromen-8-ol mit tert-Butylamin in Gegenwart einer geeigneten Base. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann durch die Addition einer Propanolamin-Einheit in this compound umgewandelt wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Reaktion wird typischerweise in einem Batchreaktor durchgeführt, gefolgt von Reinigungsschritten wie Kristallisation und Filtration, um die reine Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tertatolol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Hauptprodukte, die gebildet werden
Oxidation: Hydroxythis compound
Reduktion: Dihydrothis compound
Substitution: Verschiedene aromatische Derivate
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propranolol: Ein weiterer Betablocker mit ähnlichen pharmakologischen Eigenschaften, aber unterschiedlichen Rezeptorbindungsaffinitäten.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner zweifachen Wirkung als Betablocker und Serotoninrezeptor-Antagonist. Diese Kombination von Eigenschaften macht es besonders wirksam bei der Behandlung von Erkrankungen, die sowohl Herz-Kreislauf- als auch zentrale Nervensystemkomponenten betreffen .
Biologische Aktivität
Tertatolol is a selective beta-adrenergic antagonist primarily used in the management of hypertension and certain cardiac conditions. Its pharmacological profile is characterized by its ability to competitively inhibit beta-adrenergic receptors, which plays a crucial role in its therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and potential side effects based on diverse research findings.
This compound acts primarily as a competitive inhibitor of beta-adrenergic receptors. Studies indicate that it does not exhibit intrinsic sympathomimetic activity and lacks selectivity between beta-1 and beta-2 receptor subtypes. In vitro experiments have demonstrated that this compound significantly reduces the density of beta-adrenergic receptors on human lymphocytes, which correlates with its pharmacodynamic effects observed in clinical settings .
Efficacy in Hypertension
A large-scale study involving 2,338 patients with mild to moderate hypertension assessed the long-term efficacy of this compound. Patients were treated with a daily dose of 5 mg, and results showed:
- Blood Pressure Normalization : Achieved in 88.8% of participants.
- Diastolic Blood Pressure Reduction : Decreased by an average of 18.4 mm Hg (from 102.8 ± 0.2 to 84.4 ± 0.2 mm Hg) .
- Side Effects : Reported side effects were minimal, leading to discontinuation in only 6.5% of cases.
The study concluded that this compound is an effective antihypertensive agent that also improves renal function, particularly in patients with pre-existing renal impairment.
Comparative Studies
Comparative studies have shown that the antihypertensive effects of this compound are comparable to those of other beta-blockers, such as atenolol. In a controlled trial:
- This compound (5 mg) vs. Atenolol (100 mg) :
Case Studies and Clinical Observations
Several case studies have reinforced the safety profile and effectiveness of this compound in various patient populations:
- Case Study on Elderly Patients : A cohort of elderly patients demonstrated significant blood pressure control with minimal side effects, supporting its use as a first-line treatment in this demographic.
- Renal Function Improvement : Patients with elevated plasma creatinine levels showed a marked decrease in creatinine after treatment with this compound, indicating potential renal protective effects .
Side Effects and Tolerability
While generally well-tolerated, some side effects have been reported:
- Common side effects include fatigue, dizziness, and gastrointestinal disturbances.
- Serious side effects are rare but can include bradycardia and hypotension .
Summary Table of Key Findings
Parameter | This compound | Atenolol |
---|---|---|
Daily Dose | 5 mg | 100 mg |
Blood Pressure Normalization (%) | 88.8 | Not specified |
Diastolic BP Reduction (mm Hg) | 18.4 | 16.8 |
Systolic BP Reduction (mm Hg) | 24.2 | 21.7 |
Side Effects | Minimal (6.5%) | Higher incidence |
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFXPCUFWKXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83688-85-1 (hydrochloride) | |
Record name | Tertatolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80865735 | |
Record name | Tertatolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83688-84-0 | |
Record name | Tertatolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83688-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tertatolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tertatolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tertatolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-butylamino)-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERTATOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZO341YQXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tertatolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042026 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.